molecular formula C6H2Cl2F3N B1328759 2,5-Dichloro-4-(trifluoromethyl)pyridine CAS No. 89719-92-6

2,5-Dichloro-4-(trifluoromethyl)pyridine

Cat. No.: B1328759
CAS No.: 89719-92-6
M. Wt: 215.98 g/mol
InChI Key: GFTRYJQAASFSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

2,5-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2,5-dichloro-4-(trifluoromethyl)pyridine is in the development of agrochemicals. It serves as an important intermediate in the synthesis of several crop protection agents. Notably:

  • Fluazinam , a potent fungicide, utilizes this compound in its synthesis. Studies have shown that the trifluoromethyl group enhances the fungicidal activity compared to other derivatives .
  • The compound is involved in creating various herbicides and pesticides that protect crops from pests and diseases.

Pharmaceutical Applications

In addition to agrochemicals, this compound has noteworthy pharmaceutical applications:

  • It is part of the structural framework for several drugs that contain the trifluoromethyl group, which is known for improving pharmacokinetic properties .
  • The compound's derivatives are currently undergoing clinical trials for various therapeutic uses, showcasing its potential in medicinal chemistry .

Data Tables

The following table summarizes key synthetic routes and yields for producing this compound:

Synthesis Method Yield (%) Conditions
Chlorination followed by fluorination92Autoclave at 170-180 °C
Reaction with iron(III) chloride73Autoclave at 130-175 °C
Use of antimony pentachloride63.2Under high pressure (63756.4 Torr) at 70-200 °C

Case Studies

  • Fluazinam Development : Research indicates that the incorporation of this compound into fluazinam results in enhanced efficacy against fungal pathogens. Field trials demonstrated superior performance compared to traditional fungicides .
  • Pharmaceutical Trials : A recent study evaluated several derivatives containing the trifluoromethyl group for their anti-cancer properties. Compounds derived from this compound exhibited promising results in inhibiting tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(trifluoromethyl)pyridine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can inhibit or modify the activity of enzymes and other proteins, leading to its biological effects .

Biological Activity

2,5-Dichloro-4-(trifluoromethyl)pyridine (2,5-DCTF) is a compound of significant interest due to its diverse biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

2,5-DCTF belongs to the class of trifluoromethylpyridine derivatives, which are characterized by the presence of both chlorine and trifluoromethyl groups on the pyridine ring. These substituents are known to enhance biological activity by influencing the compound's electronic properties and lipophilicity.

Synthesis Methods:

  • Fluorination and Chlorination: The synthesis of 2,5-DCTF typically involves a series of fluorination and chlorination reactions starting from 3-picoline, leading to high yields of the desired product .
  • Suzuki-Miyaura Reaction: This method has been employed to create functionalized derivatives of 2,5-DCTF by reacting it with arylboronic acids under specific conditions .

Antimicrobial Activity

Numerous studies have reported on the antimicrobial properties of 2,5-DCTF and its derivatives:

  • Antibacterial Effects: 2,5-DCTF has shown promising antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's efficacy can be attributed to its ability to inhibit bacterial growth through mechanisms that may involve efflux pumps .
  • Antifungal Activity: Research indicates that trifluoromethylpyridine derivatives exhibit higher fungicidal activity compared to their non-fluorinated counterparts. 2,5-DCTF has been utilized as a building block in the synthesis of fluazinam, a potent fungicide that disrupts respiratory processes in fungi .

Antiviral Activity

The trifluoromethyl group in 2,5-DCTF contributes significantly to its antiviral properties:

  • HIV Protease Inhibition: Compounds containing the trifluoromethylpyridine structure have been developed as inhibitors of HIV protease. For example, tipranavir is a notable drug that utilizes this scaffold and acts effectively against HIV by inhibiting viral replication .

Antichlamydial Activity

Recent studies have highlighted the potential of 2,5-DCTF derivatives in treating infections caused by Chlamydia trachomatis, which is responsible for significant public health issues globally:

  • Selective Activity: Certain analogues have demonstrated selective inhibition against C. trachomatis, with minimal toxicity towards host cells. The presence of electron-withdrawing groups such as trifluoromethyl enhances this selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,5-DCTF derivatives. Key findings include:

  • Importance of Substituents: Modifications at specific positions on the pyridine ring can significantly alter potency. For instance, substituents that enhance lipophilicity or introduce additional electron-withdrawing characteristics tend to improve antibacterial and antifungal activities .
  • Comparative Studies: A comparative analysis of various analogues has shown that while some modifications lead to increased activity against specific pathogens, others may result in loss of function. This highlights the delicate balance required in drug design involving trifluoromethylpyridines .

Case Studies

  • Fluazinam Development:
    • Fluazinam was derived from 2,5-DCTF and is recognized for its broad-spectrum fungicidal properties. It acts primarily by inhibiting mitochondrial respiration in fungi .
  • Tipranavir:
    • As an antiviral agent against HIV, tipranavir exemplifies how trifluoromethylpyridine derivatives can be effectively utilized in clinical settings. Its mechanism involves competitive inhibition of HIV protease .

Data Summary

Activity TypeTarget Pathogen/ConditionMechanismReference
AntibacterialMRSAInhibition via efflux
AntifungalVarious fungiDisruption of respiration
AntiviralHIVProtease inhibition
AntichlamydialChlamydia trachomatisSelective growth inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Dichloro-4-(trifluoromethyl)pyridine?

  • Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation strategies. A multi-step approach may include:

N-Oxidation : Pyridine derivatives are oxidized to form N-oxides, enhancing reactivity for subsequent substitutions .

Chlorination : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) at positions 2 and 3.

Trifluoromethylation : Radical or nucleophilic trifluoromethylation at position 4 (e.g., using CF₃Cu or CF₃I).
Key Considerations : Competitive halogenation at adjacent positions can occur; directing groups or steric hindrance may improve regioselectivity .

  • Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Reference
N-OxidationH₂O₂, AcOH, 60°C85
ChlorinationSO₂Cl₂, DMF, 0°C70
TrifluoromethylationCF₃I, CuI, DMF, 100°C65

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for Cl and CF₃ substituents. For example, CF₃ groups show upfield shifts in ¹³C NMR (~120 ppm) .
  • IR Spectroscopy : C-F stretches (1000–1350 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : SHELX software refines bond angles and distances, resolving ambiguities in halogen positioning (e.g., Cl1–C4–C5 = 109.5° in related compounds) .

Q. What safety protocols are critical for handling halogenated pyridines?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data for similar compounds: ~300 mg/kg) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, N95 masks, and goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂/Ar) and away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, directing nucleophiles to less hindered positions. Computational studies (DFT) show:

  • Meta/para Activation : CF₃ increases positive charge at C3/C5, favoring substitution at C6 in 2,5-dichloro derivatives .
  • Experimental Validation : In reactions with NH₃, C6 amination predominates (yield: 78%) over C3 (yield: 12%) .

Q. How are crystallographic data contradictions resolved for halogenated pyridines?

  • Methodological Answer :

  • Software Tools : SHELXL refines disordered Cl/F positions via occupancy factor adjustments .
  • Validation Metrics : R-factor (<5%) and Hirshfeld surface analysis resolve clashes (e.g., H-bonding between Cl and adjacent H atoms) .
    Case Study : A 2,5-dichloro derivative showed initial Cl···Cl steric conflict; SHELX constraints reduced R₁ from 0.12 to 0.05 .

Q. What strategies minimize competing pathways in multi-step syntheses using this compound?

  • Methodological Answer :

  • Protecting Groups : Boc protection of amines prevents undesired N-alkylation .

  • Kinetic Control : Low-temperature (-78°C) lithiation selectively generates intermediates at C4 over C6 .

  • Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) suppress homocoupling via optimized ligand ratios (Pd: PPh₃ = 1:4) .

    • Table 2 : Optimization of Suzuki Reaction
LigandYield (%)Selectivity (C4:C6)
PPh₃658:1
XPhos8212:1
SPhos7510:1

Q. Data Contradiction Analysis Example

Issue : Conflicting NMR shifts for CF₃ in DMSO-d₆ vs. CDCl₃.
Resolution :

  • Solvent Effects : DMSO-d₆ induces deshielding (δ = 121.5 ppm vs. 119.8 ppm in CDCl₃) due to dipole interactions .
  • Validation : Cross-check with IR and mass spectrometry confirms structural consistency .

Properties

IUPAC Name

2,5-dichloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTRYJQAASFSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650478
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89719-92-6
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89719-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Copper iodide (1.67 g) and potassium fluoride (0.51 g) were subjected to a reduced pressure (1 Torr) using a vacuum pump, and were heated with a heat gun for 20 minutes while stirring slowly. Under the argon atmosphere, 14 ml of N-methylpyrrolidine and 1.25 g of trifluoromethyltrimethylsilane were added, and a temperature was elevated to 50° C. over 20 minutes. After further stirring for 30 minutes, 2 g of 2,5-dichloro-4-iodopyridine was added, and the mixture was stirred for 20 hours. After allowing to cool, the reaction solution was poured into a 12% aqueous ammonia solution, the resultant solution was extracted with diethyl ether three times, washed with an aqueous saturated sodium chloride solution, dried with anhydrous magnesium sulfate, and concentrated. The residue was subjected to silica gel column chromatography to obtain 1 g of 2,5-dichloro-4-trifluoromethylpyridine.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.67 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.